1-(2-Morpholin-4-YL-2-oxoethyl)-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione
Description
1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione is a complex organic compound with a unique spirocyclic structure
Properties
Molecular Formula |
C29H30N4O5 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
1'-(2-morpholin-4-yl-2-oxoethyl)-2-phenylspiro[6,7,8,9,9a,9b-hexahydro-3aH-pyrrolo[3,4-a]indolizine-4,3'-indole]-1,2',3-trione |
InChI |
InChI=1S/C29H30N4O5/c34-23(30-14-16-38-17-15-30)18-31-21-11-5-4-10-20(21)29(28(31)37)25-24(22-12-6-7-13-32(22)29)26(35)33(27(25)36)19-8-2-1-3-9-19/h1-5,8-11,22,24-25H,6-7,12-18H2 |
InChI Key |
FNNKSNDAVJMNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C3C(C24C5=CC=CC=C5N(C4=O)CC(=O)N6CCOCC6)C(=O)N(C3=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and indolizine precursors, followed by the formation of the spirocyclic structure through cyclization reactions. Key steps include:
Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Synthesis of the Indolizine Moiety: This involves the cyclization of pyrrole derivatives with aldehydes or ketones.
Spirocyclization: The final step involves the spirocyclization of the indole and indolizine precursors, often facilitated by a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the observed biological effects. The exact molecular pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole-3-carbaldehyde: Shares the morpholine and indole moieties but lacks the spirocyclic structure.
3-Cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole: Similar in having the morpholine and indole components but differs in the cyclohexyl substitution.
Uniqueness
1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
